molecular formula C9H11ClN2OS B4752538 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea

1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea

Cat. No.: B4752538
M. Wt: 230.72 g/mol
InChI Key: RERWDINJNSDBCX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a hydroxyethyl group, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea typically involves the reaction of 2-chloroaniline with ethylene oxide in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) are usually employed.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to improve the sustainability and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea: Similar structure but lacks the sulfur atom.

    1-(2-Chlorophenyl)-3-(2-hydroxyethyl)guanidine: Contains a guanidine group instead of a thiourea moiety.

Uniqueness

1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiourea moiety allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-hydroxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c10-7-3-1-2-4-8(7)12-9(14)11-5-6-13/h1-4,13H,5-6H2,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERWDINJNSDBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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